Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride
Description
Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride is a bicyclic aromatic compound featuring a partially hydrogenated naphthalene core. The molecule contains a methyl ester group at position 1 and an amino group at position 5, with the hydrochloride salt enhancing its solubility and stability. This compound is primarily utilized as a pharmaceutical intermediate or research chemical due to its structural similarity to bioactive molecules targeting neurological or metabolic pathways. Its stereochemistry and substituent positions influence its reactivity and biological interactions .
Properties
IUPAC Name |
methyl 5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-15-12(14)10-6-2-5-9-8(10)4-3-7-11(9)13;/h2,5-6,11H,3-4,7,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLKDWYFLUAIFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1CCCC2N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5,6,7,8-tetrahydronaphthalene, which can be obtained through hydrogenation of naphthalene.
Amination: The tetrahydronaphthalene is then subjected to amination to introduce the amino group at the 5-position. This can be achieved using reagents such as ammonia or amines under suitable conditions.
Esterification: The carboxylate group is introduced through esterification, where the amino-tetrahydronaphthalene is reacted with methanol in the presence of an acid catalyst.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the ester with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and hydrogen peroxide (HO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding due to its amino and ester functional groups.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which methyl 5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can influence various biochemical pathways, making the compound useful in studying enzyme kinetics and receptor-ligand interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent positions, functional groups, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Key Findings
Positional Isomerism: The target compound’s ester group at position 1 distinguishes it from the 2-carboxylate analog (e.g., (S)-methyl 5-amino-2-carboxylate hydrochloride).
Functional Group Variations: Carboxylic acid derivatives (e.g., 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid) exhibit lower solubility in organic solvents but meet pharmacopeial pH and sterility criteria for drug formulations . Carbonitrile and acetylated analogs (e.g., 3-acetyl-2-naphthalenecarbonitrile) lack ionizable groups, making them suitable for non-polar applications like fragrance research .
Commercial and Research Utility :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
